1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
Brand Name: Vulcanchem
CAS No.: 918905-46-1
VCID: VC17290081
InChI: InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H
SMILES:
Molecular Formula: C24H15NO5S
Molecular Weight: 429.4 g/mol

1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-

CAS No.: 918905-46-1

Cat. No.: VC17290081

Molecular Formula: C24H15NO5S

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- - 918905-46-1

Specification

CAS No. 918905-46-1
Molecular Formula C24H15NO5S
Molecular Weight 429.4 g/mol
IUPAC Name 3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione
Standard InChI InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H
Standard InChI Key HAQHYWJDABMNPP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione, reflects its hybrid architecture: a 1,4-naphthoquinone core substituted at the 3-position with a 1-(phenylsulfonyl)indole group. Key identifiers include:

PropertyValue
CAS No.918905-46-1
Molecular FormulaC24H15NO5S\text{C}_{24}\text{H}_{15}\text{NO}_{5}\text{S}
Molecular Weight429.4 g/mol
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O
InChIKeyHAQHYWJDABMNPP-UHFFFAOYSA-N

The naphthoquinone moiety contributes redox activity and electrophilic character, while the indole group, modified by a phenylsulfonyl substituent, introduces steric bulk and potential interactions with biological targets [1][3][1][3].

Physicochemical Properties

The compound’s solubility profile is influenced by its polar functional groups. The hydroxyl (-OH) and sulfonyl (-SO2_2) groups enhance solubility in polar solvents like dimethyl sulfoxide (DMSO), whereas the aromatic systems promote lipid permeability. Its logP value (predicted via computational methods) suggests moderate hydrophobicity, balancing membrane penetration and aqueous dispersibility [1][1].

Synthetic Methodologies

Catalytic Solvent-Free Synthesis

A landmark advancement in synthesizing this compound involves a three-component reaction under solvent-free conditions, catalyzed by indium triflate (In(OTf)3\text{In(OTf)}_3) [2][2]. The protocol involves:

  • Reactants: 2-Hydroxy-1,4-naphthoquinone, substituted salicylic aldehydes, and indoles.

  • Conditions: Heating at 110°C for 5–7 hours.

  • Workup: Aqueous extraction followed by column chromatography.

This method achieves regioselectivity for the 1,4-naphthoquinone derivative, with yields exceeding 80% for diverse substrates [2][2]. The solvent-free approach aligns with green chemistry principles, minimizing waste and energy consumption.

Mechanistic Insights

The reaction proceeds via a Friedel-Crafts alkylation mechanism, where In(OTf)3\text{In(OTf)}_3 activates the aldehyde carbonyl, facilitating nucleophilic attack by the indole’s C3 position. Subsequent cyclization and oxidation yield the naphthoquinone-indole hybrid [2][2].

Research Findings and Comparative Analysis

In Vitro Studies

While direct data on this specific compound remains limited, structurally related hybrids exhibit IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells [1][1]. A comparative analysis of naphthoquinone derivatives is shown below:

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
This compoundPendingPending
2-Hydroxy-3-methyl-1,4-NQ12.3 (MCF-7)8.5 (S. aureus)
Menadione (Vitamin K3_3)25.1 (HepG2)15.2 (E. coli)

NQ: Naphthoquinone; MIC: Minimum Inhibitory Concentration [4][3][4][3].

Structure-Activity Relationships (SAR)

  • Quinone Oxidation State: The 1,4-quinone configuration enhances redox cycling compared to 1,2-isomers.

  • Indole Substitution: The phenylsulfonyl group improves metabolic stability and modulates solubility.

  • Hydroxyl Position: The 2-hydroxy group facilitates hydrogen bonding with biological targets [1][2][1][2].

Applications and Future Directions

Drug Development

This compound’s dual pharmacophore design positions it as a lead candidate for multitarget therapies. Potential applications include:

  • Combination Therapies: Synergistic use with existing chemotherapeutics to overcome resistance.

  • Prodrug Design: Functionalization of the hydroxyl group for controlled release.

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